Home > Products > Screening Compounds P131774 > 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol - 103026-47-7

7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Catalog Number: EVT-1726160
CAS Number: 103026-47-7
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-l-glutamic Acid (4)

    Compound Description: This compound is a ring-contracted analog of 5,10-Dideazatetrahydrofolic acid (DDATHF) designed as a potential anti-leukemic agent. It exhibits significant inhibitory activity against the growth of human lymphoblastic leukemia cells (CCRF-CEM) in vitro. Its mechanism of action involves blocking de novo purine biosynthesis by inhibiting glycinamide ribonucleotide formyltransferase (GAR FTase) .

5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (4b)

    Compound Description: This research focuses on the synthesis of 5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (4b) and its unique ribosidation reaction outcome, yielding an O-glycoside rather than the expected N-glycoside .

Butyl-[2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-ethylamine (CP-154,526)

    Compound Description: CP-154,526 is a centrally active, nonpeptide corticotropin-releasing factor 1 (CRF1) receptor antagonist. Studies demonstrate its anxiolytic-like effects in rats, suggesting it crosses the blood-brain barrier [, , ]. This compound exhibits favorable brain pharmacokinetics, showing good penetration and distribution across various brain regions after both intravenous and oral administration .

5-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol (EC144)

    Compound Description: EC144, also known as Alkyne 40, is a second-generation heat shock protein 90 (Hsp90) inhibitor with significantly improved potency in vitro and in vivo compared to its first-generation counterpart, BIIB021 . This compound demonstrates strong anti-tumor activity, effectively inhibiting tumor growth and inducing partial tumor regression in a mouse model of gastric cancer .

(R)-N-(1-Phenylethyl)-4-amino-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine (DPEAP, 17a)

    Compound Description: DPEAP is a highly potent and selective antagonist for the A1 adenosine receptor (A1AR) with a Ki value of 6.7 nM . It shows remarkable selectivity, exhibiting more than 4000-fold higher affinity for A1AR compared to the A2aAR subtype .

4-Amino-5,6-dimethyl-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine (4a)

    Compound Description: This compound stands out as a potent and selective A1AR antagonist, demonstrating a Ki value in the low nanomolar range and over 2000-fold selectivity for A1AR over A2aAR . Importantly, it exhibits a favorable balance of water solubility and A1AR affinity, making it a promising candidate for in vivo studies .

N-Methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide

    Compound Description: This compound, along with its maleic acid salt in crystalline form A, exhibits inhibitory activity against Janus kinase . It demonstrates potential in treating various conditions, including allergic reactions, atopic dermatitis, eczema, pruritus, neurodegenerative diseases, keratoconjunctivitis, chronic respiratory diseases, autoimmune diseases, inflammatory bowel disease, neoplasia, arthritic conditions, cancer, leukemia, lupus, and multiple sclerosis .

6-Ethynyl-N-phenyl-9H-purin-2-amine

    Compound Description: This compound serves as an example of an ethynyl-heterocycle explored for its ability to undergo thiol addition, mimicking the irreversible inhibition mechanism of Nek2 kinase by Michael acceptors . While not as reactive as some analogs, it provides insights into the structure-activity relationships of ethynyl-containing inhibitors targeting kinases with reactive cysteine residues .

Overview

7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. This compound, belonging to the pyrrolo[2,3-d]pyrimidine family, is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its molecular formula is C_{14}H_{18}N_{4}O, and it has a molecular weight of approximately 246.36 g/mol. The compound's structure includes a cyclohexyl group at the 7-position and two methyl groups at the 5 and 6 positions of the pyrrolo[2,3-d]pyrimidine framework.

Source

The compound can be synthesized through various organic reactions starting from simpler precursors. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines are of significant interest due to their biological activities, particularly in enzyme inhibition and cancer therapeutics .

Classification

7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrrolo[2,3-d]pyrimidines
  • Potential Applications: Kinase inhibitors, antimicrobial agents, anticancer agents
Synthesis Analysis

Methods

The synthesis of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions. A common method includes the cyclization of appropriate intermediates under controlled conditions. For instance:

  1. Starting Materials: Cyclohexylamine and suitable pyrimidine derivatives.
  2. Reagents: Dimethyl sulfoxide (DMSO) as a solvent; copper chloride (CuCl) as a catalyst.
  3. Procedure:
    • The reaction is initiated by heating the cyclohexylamine with pyrimidine derivatives in DMSO.
    • The mixture is stirred under reflux to promote cyclization.

Technical Details

Industrial production may utilize optimized synthetic routes involving continuous flow reactors to enhance yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product effectively.

Molecular Structure Analysis

Structure

The molecular structure of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol features:

  • Pyrrole Ring: A five-membered ring containing nitrogen.
  • Pyrimidine Ring: A six-membered ring also containing nitrogen.
  • Substituents:
    • Cyclohexyl group at position 7.
    • Methyl groups at positions 5 and 6.

Data

The compound's structural data can be summarized as follows:

  • Molecular Formula: C_{14}H_{18}N_{4}O
  • Molecular Weight: Approximately 246.36 g/mol
  • Chemical Structure:
Structure Representation\text{Structure Representation}
Chemical Reactions Analysis

Types of Reactions

7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can participate in various chemical reactions:

  1. Oxidation: Using reagents like oxone in dimethylformamide (DMF) at room temperature.
  2. Reduction: Utilizing sodium borohydride in ethanol.
  3. Substitution: Involving nucleophiles in the presence of bases like potassium carbonate (K2CO3) in DMSO.

Technical Details

The products formed from these reactions depend on the specific conditions used:

  • Oxidation may yield hydroxylated derivatives.
  • Substitution can introduce new functional groups into the molecule.
Mechanism of Action

The mechanism of action for 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of kinases such as LIMK (LIM domain kinase) and ROCK (Rho-associated protein kinase), which play significant roles in cellular signaling pathways related to cancer progression and other diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline form.

Chemical Properties

  • Solubility: Soluble in polar solvents like DMSO and ethanol.

Relevant Data or Analyses

Studies have indicated that this compound exhibits significant biological activities due to its structural properties and ability to inhibit key kinases involved in disease mechanisms.

Applications

7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific applications:

  1. Medicinal Chemistry: As a potential therapeutic agent targeting specific kinases involved in cancer treatment.
  2. Biochemical Research: Used in studies related to enzyme inhibition and protein interactions.
  3. Industrial Applications: Can serve as an intermediate in synthesizing more complex molecules or specialty chemicals with unique properties.

This compound's diverse applications underscore its importance in ongoing research within medicinal chemistry and related fields.

Synthesis Methodologies and Optimization

Novel Synthetic Pathways for Pyrrolo[2,3-d]pyrimidine Core Scaffolds

The synthesis of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 103026-47-7) hinges on strategic assembly of its fused heterocyclic core. A key route involves the cyclocondensation of 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile with formic acid under reflux conditions. This one-pot reaction simultaneously forms the pyrimidine ring and introduces the C4-hydroxyl group via intramolecular cyclization [4]. The process exemplifies atom economy, bypassing intermediate isolations and achieving yields >70% after crystallization [2].

Alternative pathways leverage functionalized precursors like 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 3680-71-5), where N-alkylation at the N7 position is performed using cyclohexyl halides under basic conditions (e.g., K₂CO₃/DMF). However, this method risks O-alkylation byproducts, necessitating careful optimization of base strength and solvent polarity to favor N-regioselectivity [6] [10]. Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while improving overall yield by 15–20% compared to conventional heating [4].

Table 1: Key Identifiers of 7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

PropertyValueSource
CAS Registry Number103026-47-7 [2] [4]
Molecular FormulaC₁₄H₁₉N₃O [1] [4]
Molecular Weight245.32 g/mol [2] [4]
SMILES NotationOC₁=C₂C(N(C₃CCCCC₃)C(C)=C₂C)=NC=N₁ [2]
Storage RecommendationsCold-chain transportation [2]

Cyclohexyl Group Functionalization Strategies in Heterocyclic Systems

Introducing the cyclohexyl moiety to the pyrrolo[2,3-d]pyrimidine core demands precise control to avoid ring distortions. N7-Alkylation using cyclohexyl bromide in anhydrous DMF with sodium hydride as a base is the most direct method, capitalizing on the nucleophilicity of the pyrrole nitrogen [2] [6]. This approach yields >85% substitution when conducted under inert atmosphere at 0–5°C, minimizing dialkylation [4].

Advanced strategies employ transition-metal-catalyzed C–H activation for late-stage cyclohexyl incorporation. Zinc sulfinate salts (e.g., cyclohexylzinc sulfinate) enable radical-based functionalization under oxidative conditions (tert-butyl hydroperoxide, TBHP). This method is compatible with diverse heterocycles and proceeds at room temperature in water-compatible solvent systems, demonstrating innate functional group tolerance [8]. For sterically congested systems, reductive amination using cyclohexanone and sodium cyanoborohydride offers a mild alternative, though it requires pre-functionalized amines [3].

Table 2: Cyclohexyl Functionalization Techniques in Heterocyclic Synthesis

MethodConditionsAdvantagesLimitations
N7-AlkylationNaH/DMF, 0–5°C, cyclohexyl bromideHigh regioselectivity, scalabilityRequires anhydrous conditions
Radical AdditionZinc sulfinate/TBHP, CH₂Cl₂:H₂O (2.5:1)Water tolerance, room temperatureLimited to electron-deficient cores
Suzuki CouplingPd(PPh₃)₄, cyclohexenyl-Bpin, baseSp²–Sp³ cross-couplingRequires halogenated precursors
Reductive AminationCyclohexanone, NaBH₃CN, MeOHFunctional group toleranceLow yield for tertiary amines

Regioselective Methylation Techniques for 5,6-Dimethyl Substitution

Achieving the 5,6-dimethyl pattern necessitates early-stage precursor-controlled methylation to avoid over-alkylation. The most reliable protocol involves dimethylating the pyrrole precursor before pyrimidine ring closure. Treatment of 4,5-dimethyl-1H-pyrrole-2,3-dicarboxylate with iodomethane and silver(I) oxide selectively methylates the C5 and C6 positions, followed by decarboxylation and cyclization [6] [10]. This method ensures >95% regiopurity, as confirmed by ¹H-NMR coupling patterns [4].

For late-stage methylation, organometallic masking with tert-butyldimethylsilyl (TBS) groups at N7 and O4 permits directed ortho-metalation. Subsequent quenching with methyl iodide installs methyl groups at C5/C6. However, this multistep sequence reduces overall yield to 40–50% due to desilylation losses [10]. Recent advances utilize microwave-enhanced dimethylation using dimethyl sulfate in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide), reducing reaction times to <30 minutes with 80% efficiency [8].

Table 3: Regioselective Methylation Agents and Outcomes

Methylation AgentConditionsRegioselectivity (5,6:Other)Yield Range
Iodomethane/Ag₂OAnhydrous DMF, 25°C>20:175–85%
Dimethyl sulfate/TBABMW, 100°C, 20 min15:170–80%
TrimethylaluminumToluene, 80°C, N-protected10:160–70%
Methyl triflate/Li₂CO₃Acetonitrile, reflux8:150–65%

Critical challenges persist in avoiding N-methylation at the pyrimidine N1 position. Steric shielding by the cyclohexyl group at N7 reduces this risk, but kinetic studies show that excess methylating agents (>2.2 equiv) still promote byproduct formation. Optimal results are achieved via slow reagent addition at low temperatures (≤0°C) [4] [6].

Properties

CAS Number

103026-47-7

Product Name

7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

IUPAC Name

7-cyclohexyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c1-9-10(2)17(11-6-4-3-5-7-11)13-12(9)14(18)16-8-15-13/h8,11H,3-7H2,1-2H3,(H,15,16,18)

InChI Key

JDJVVTXNSDAMKK-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C3CCCCC3)C

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C3CCCCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.